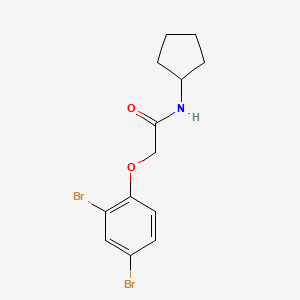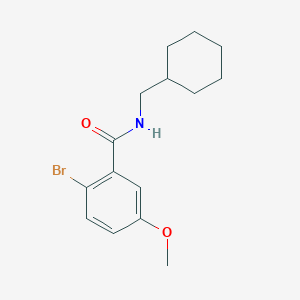![molecular formula C17H14F2N2O2 B7477452 N-[4-(difluoromethoxy)phenyl]-2-(1H-indol-3-yl)acetamide](/img/structure/B7477452.png)
N-[4-(difluoromethoxy)phenyl]-2-(1H-indol-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(difluoromethoxy)phenyl]-2-(1H-indol-3-yl)acetamide, commonly known as DIFA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. DIFA is a small molecule that belongs to the class of indole-based compounds, which have been extensively studied for their pharmacological properties.
Mecanismo De Acción
The mechanism of action of DIFA is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the PI3K/Akt pathway and the NF-κB pathway. DIFA has also been shown to bind to the estrogen receptor, which may contribute to its anti-cancer properties.
Biochemical and physiological effects:
DIFA has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of the immune response. DIFA has also been shown to have anti-inflammatory properties and to inhibit angiogenesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DIFA in lab experiments is its high potency and selectivity. DIFA has been shown to have a low toxicity profile, which makes it an attractive candidate for further development. However, one of the limitations of using DIFA in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability.
Direcciones Futuras
There are several future directions for research on DIFA. One area of interest is the development of more efficient synthesis methods for DIFA and its analogs. Another area of interest is the investigation of DIFA's potential as a treatment for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to elucidate the exact mechanism of action of DIFA and its potential as a modulator of various signaling pathways.
Métodos De Síntesis
DIFA can be synthesized using various methods, including the Suzuki-Miyaura cross-coupling reaction and the Buchwald-Hartwig amination reaction. The most commonly used method involves the reaction of 4-(difluoromethoxy)phenylboronic acid with 3-indolylacetic acid in the presence of a palladium catalyst.
Aplicaciones Científicas De Investigación
DIFA has been studied for its potential therapeutic applications in various fields, including cancer research, neuroscience, and immunology. In cancer research, DIFA has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience, DIFA has been studied for its potential as a treatment for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. In immunology, DIFA has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
N-[4-(difluoromethoxy)phenyl]-2-(1H-indol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N2O2/c18-17(19)23-13-7-5-12(6-8-13)21-16(22)9-11-10-20-15-4-2-1-3-14(11)15/h1-8,10,17,20H,9H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIMOBNOQVTUEFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)NC3=CC=C(C=C3)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(difluoromethoxy)phenyl]-2-(1H-indol-3-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(Ethylcarbamoylamino)-2-oxoethyl] 3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B7477376.png)
![N-[4-(cyanomethyl)phenyl]-2,3-dimethylbenzamide](/img/structure/B7477381.png)
![4-acetamido-N-[4-(cyanomethyl)phenyl]benzamide](/img/structure/B7477383.png)

![N-[3-(1,3-dithiolan-2-yl)phenyl]-1-methylindole-3-carboxamide](/img/structure/B7477394.png)
![4-[[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B7477401.png)


![[2-Oxo-2-(2-oxopyrrolidin-1-yl)ethyl] 4-[(2-cyanoacetyl)amino]benzoate](/img/structure/B7477431.png)
![4-[2-(4-Hydroxypiperidin-1-yl)ethoxy]benzonitrile](/img/structure/B7477434.png)


![4-O-ethyl 2-O-[2-oxo-2-(2-oxopyrrolidin-1-yl)ethyl] 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate](/img/structure/B7477444.png)
